molecular formula C23H23N5O3S B2718384 Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1217019-95-8

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2718384
CAS No.: 1217019-95-8
M. Wt: 449.53
InChI Key: QAKLUANVVFYOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a triazoloquinoxaline core fused with a quinoxaline ring, substituted with a propan-2-yl group at position 1. The molecule includes a sulfanylacetamido linker connecting the triazoloquinoxaline system to an ethyl benzoate moiety at position 2. The propan-2-yl substituent likely enhances lipophilicity, influencing solubility and membrane permeability compared to analogues with bulkier or polar groups .

Properties

IUPAC Name

ethyl 3-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-8-7-9-16(12-15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-11-6-5-10-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKLUANVVFYOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce triazoloquinoxaline derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific enzymes involved in viral replication, contributing to its antiviral activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Triazoloquinoxaline Family

a) Ethyl 4-(2-{[1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate (ID: F989-0833)
  • Molecular Formula : C₂₇H₂₃N₅O₃S
  • Molecular Weight : 497.58 g/mol
  • Key Differences: Substitution at the triazoloquinoxaline core: 4-methylphenyl vs. propan-2-yl in the target compound. Position of the acetamido group: Position 4 on the benzoate ring vs. position 3 in the target compound.
  • Positional isomerism (3- vs. 4-substitution) could affect conformational flexibility and target engagement .
b) 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
  • Structural Features : A triazolo-diazepine fused system with chloro and fluorophenyl substituents.
  • Comparison: The diazepine ring introduces a seven-membered heterocycle, contrasting with the quinoxaline-based bicyclic system in the target compound.

Heterocyclic Analogues with Varied Core Structures

a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Core Structure : Combines oxadiazole and thiazole rings.
  • Synthesis: Requires CS₂/KOH reflux for 5 hours (vs. DMF/LiH in triazoloquinoxaline derivatives), indicating divergent reactivity profiles .
b) 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Derivatives
  • Substituents: Dichlorophenoxy groups increase molecular weight and hydrophobicity.
  • Synthesis: Utilizes substituted benzaldehydes under acidic reflux conditions, contrasting with the base-mediated coupling steps in triazoloquinoxaline syntheses .

Substituent Effects on Physicochemical Properties

Substituent Impact on Lipophilicity (LogP) Solubility Metabolic Stability
Propan-2-yl (target) High Moderate Moderate
4-Methylphenyl Moderate Low High
Dichlorophenoxy Very High Very Low Low
Fluorophenyl Moderate-High Low High

Biological Activity

Ethyl 3-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through aromatic nucleophilic substitution reactions involving triazole derivatives. The general synthetic route includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline with various amines and triazole-2-thiol under controlled conditions to yield the target compound with high purity and yield .

Antiviral Activity

Triazoloquinoxaline derivatives have been shown to exhibit promising antiviral activity. Research indicates that compounds with similar structures can inhibit viral replication through various mechanisms. For instance, they may interfere with viral enzymes or inhibit the binding of viruses to host cells . The specific antiviral efficacy of this compound remains to be fully elucidated but is expected to align with these observed trends.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have reported that similar triazoloquinoxaline derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 0.125–8 μg/mL against various strains .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Triazoloquinoxaline compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways . Preliminary findings indicate potential efficacy in various cancer models.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in viral replication and bacterial metabolism.
  • Cell Membrane Disruption : Some triazoloquinoxaline derivatives disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins .

Study on Antimicrobial Efficacy

A study published in Frontiers in Chemistry explored the antimicrobial activity of various triazoloquinoxaline derivatives. The researchers found that certain derivatives exhibited strong antibacterial effects against resistant strains of bacteria. For instance, one derivative showed an MIC value significantly lower than that of conventional antibiotics .

Investigation into Anticancer Properties

Research highlighted in a recent publication examined the effects of triazoloquinoxaline derivatives on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cell lines through modulation of the PI3K/Akt signaling pathway .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the [1,2,4]triazolo[4,3-a]quinoxaline core in this compound?

  • Methodological Answer : The triazoloquinoxaline scaffold can be synthesized via thermal annelation of hydrazones in high-boiling solvents like ethylene glycol. For example, hydrazone intermediates are cyclized under reflux to form the fused heterocyclic system . Alternative routes involve Pd/C-catalyzed hydrogenation for reductive steps, as demonstrated in the synthesis of related ethyl quinoxaline derivatives . Key steps include:

  • Formation of hydrazone intermediates from substituted aldehydes.
  • Cyclization under controlled temperature (reflux conditions).
  • Purification via recrystallization from ethanol or other polar solvents.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal spectroscopic and analytical techniques are used:

  • NMR : 1H^1H and 13C^{13}C NMR verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyls at δ ~165 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]+ ions) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to validate purity .

Q. What are standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) monitors aggregation .
  • Stability : Incubate at 37°C in PBS or serum, followed by HPLC analysis over 24–72 hours to track degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. receptor-binding results)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and receptor subtypes (e.g., A2A_{2A} adenosine receptor for binding studies) .
  • Control Experiments : Compare with known agonists/antagonists (e.g., MRS5346 for fluorescence polarization assays) to validate target specificity .
  • Data Normalization : Express activity as % inhibition relative to positive controls to mitigate batch-to-batch variability .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Raney Ni, or enzyme-catalyzed systems for reductive steps .
  • Solvent Optimization : Use ethylene glycol for cyclization (high boiling point) vs. ethanol for recrystallization (polar aprotic) .
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation (e.g., hydrazone-to-triazole conversion at ~1600 cm1^{-1}) .

Q. How can computational modeling predict the compound’s binding affinity to adenosine receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with A2A_{2A}/A3_{3} receptors. Focus on key residues (e.g., His264, Glu169 for A2A_{2A}) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • Pharmacophore Mapping : Align triazoloquinoxaline and benzoate moieties with known antagonists (e.g., xanthine derivatives) .

Q. What analytical techniques identify degradation products under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Hyphenated chromatography detects hydrolyzed fragments (e.g., free benzoate at m/z 121) .
  • X-ray Crystallography : Resolve crystal structures of degradation byproducts (e.g., hydrogen-bonding networks in oxidized forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.